molecular formula C10H7F2N3O B1472232 4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol CAS No. 1537110-63-6

4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol

Cat. No. B1472232
CAS RN: 1537110-63-6
M. Wt: 223.18 g/mol
InChI Key: JGLDGWJDVYACHP-UHFFFAOYSA-N
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Description

“4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol” is a pyridazine derivative. Pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms .

Scientific Research Applications

Applications in Medicinal Chemistry and Pharmacology

4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol and its analogs have garnered interest in medicinal chemistry due to their diverse pharmacological activities. This compound is part of the pyridazinone family, which includes a variety of compounds with significant biological activities. For instance, certain vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. A specific compound, ABT-963, has demonstrated excellent selectivity for COX-2 over COX-1, improved aqueous solubility compared to traditional NSAIDs like celecoxib and rofecoxib, high oral anti-inflammatory potency, and gastric safety in animal models. This compound has shown to reduce prostaglandin E2 production, edema, nociception, bone loss, and soft tissue destruction, indicating its potential in treating pain and inflammation associated with arthritis (Asif, 2016).

Contributions to Organic Synthesis

The compound and related pyridazinone derivatives have been extensively studied for their synthetic applications. These compounds serve as precursors or intermediates in the synthesis of various other molecules. Research has shown that pyridazinones can be synthesized through different methods, involving the addition of hydrazine or its derivatives to an appropriately 1,4-disubstituted carbon chain. This flexibility in synthesis highlights the compound's utility in the development of new chemical entities with potential biological activities (Jakhmola et al., 2016).

Applications in Organic Electronics and Optoelectronics

Derivatives of this compound have been explored for their applications in organic electronics and optoelectronics. Studies have focused on the synthesis and application of quinazoline derivatives, which share structural similarities with pyridazinone compounds, for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of such heterocyclic compounds into π-extended conjugated systems is valuable for the creation of novel optoelectronic materials, demonstrating their potential beyond medicinal chemistry (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses and effects. Given the wide range of activities shown by pyridazine derivatives, it could be a promising area of research .

properties

IUPAC Name

5-amino-3-(3,4-difluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLDGWJDVYACHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C(=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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